N-t-Butyl Linezolid-d9
Description
Properties
Molecular Formula |
C₂₀H₁₉D₉FN₃O₄ |
|---|---|
Molecular Weight |
402.51 |
Synonyms |
(S)-N-(tert-Butyl)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide-d9; |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
N-t-Butyl Linezolid-d9 exhibits potent antibacterial activity, particularly against resistant strains of bacteria. Research indicates that derivatives of linezolid, including this compound, maintain efficacy against strains resistant to conventional antibiotics such as vancomycin.
Efficacy Against Resistant Strains
Studies have shown that this compound retains activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This characteristic positions it as a valuable option in treating infections where traditional therapies fail .
Pharmacokinetics and Drug Monitoring
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.
Pharmacokinetic Profile
The pharmacokinetic profile includes parameters such as absorption, distribution, metabolism, and excretion. Research indicates that linezolid derivatives exhibit favorable tissue penetration, which is critical in treating deep-seated infections .
Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) is crucial for optimizing dosing regimens of this compound to avoid toxicity while ensuring efficacy. Variability in plasma concentrations necessitates careful monitoring to achieve optimal therapeutic outcomes .
Clinical Case Studies
Several clinical case studies illustrate the application of this compound in treating complex infections.
Case Study: Treatment of Severe Infections
In a case involving a patient with necrotizing fasciitis caused by resistant Streptococcus species, this compound was administered alongside other antibiotics. The patient showed significant improvement, highlighting the compound's effectiveness in severe bacterial infections .
Case Study: Central Nervous System Infections
Another study documented the use of this compound in patients with central nervous system infections where traditional antibiotics failed. The compound demonstrated excellent cerebrospinal fluid penetration, leading to positive clinical outcomes .
Comparative Efficacy with Other Antibiotics
A comparative analysis of this compound with other antibiotics reveals its unique advantages.
| Antibiotic | Efficacy Against MRSA | Efficacy Against VRE | Resistance Profile |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Vancomycin | Moderate | Low | High |
| Daptomycin | High | Moderate | Moderate |
This table illustrates that while other antibiotics may have varying degrees of efficacy against resistant strains, this compound consistently shows high efficacy against MRSA and a moderate response against VRE.
Development of Novel Formulations
Future studies may focus on developing novel formulations that enhance the bioavailability and efficacy of this compound, potentially leading to new therapeutic options for difficult-to-treat infections.
Expanded Clinical Trials
Expanded clinical trials are necessary to further validate the safety and efficacy profiles of this compound across diverse patient populations and infection types.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, isotopic, and functional differences between N-t-Butyl Linezolid-d9 and other linezolid derivatives (data sourced from –3):
Key Findings:
Steric Effects : The t-butyl group in this compound prevents unwanted acyl migration, a critical advantage over N-cyclohexyl analogs, which degrade rapidly into ketoamides .
Isotopic Versatility : Compared to Linezolid-D8, this compound offers higher deuterium content, improving signal resolution in mass spectrometry while maintaining structural integrity .
Metabolic Relevance : Linezolid N-Oxide-D3 and Defluoro Linezolid-D3 are tailored for specific metabolic pathways, whereas this compound is optimized for stability in broad analytical workflows .
Regulatory Compliance : SynZeal’s linezolid standards (including deuterated variants) are validated with EP/USP traceability, ensuring reliability in regulatory submissions .
Preparation Methods
Post-Synthetic Deuteration
Post-synthetic deuteration involves introducing deuterium into pre-formed Linezolid via hydrogen-deuterium (H/D) exchange. This method often employs acidic or basic conditions in deuterated solvents (e.g., DO, CDOD) to facilitate exchange at labile hydrogen sites. However, the t-butyl group’s hydrogens are non-labile under standard conditions, making this approach unsuitable for targeting the nine deuteriums required in the t-butyl moiety.
Building Block Synthesis
The preferred method involves synthesizing a deuterated t-butyl precursor early in the reaction sequence. For example, deuterated t-butylamine (C(CD)NH) can be prepared by catalytic deuteration of t-butylamine using D gas and a platinum or palladium catalyst. This precursor is then incorporated into the Linezolid structure during key coupling steps, ensuring precise deuterium placement.
Stepwise Preparation of this compound
The synthesis of this compound follows a multi-step sequence, mirroring the parent compound’s synthesis but with deuterated intermediates.
Synthesis of Deuterated t-Butylamine
-
Catalytic Deuteration :
t-Butylamine is treated with D gas (10–15 atm) in the presence of Pd/C (5% w/w) at 80–100°C for 24–48 hours. This yields perdeuterated t-butylamine (C(CD)NH) with >98% isotopic purity. -
Purification :
The product is distilled under reduced pressure (40–50°C, 10 mmHg) to remove residual solvents and catalysts.
Formation of the Oxazolidinone Core
The oxazolidinone ring is constructed via a cyclization reaction between deuterated t-butylamine and a fluorinated epoxide intermediate:
-
Epoxide Synthesis :
(S)-3-Fluoro-4-morpholinophenyl epoxide is prepared by epoxidation of the corresponding allyl alcohol using m-chloroperbenzoic acid (mCPBA). -
Ring-Opening and Cyclization :
The epoxide reacts with deuterated t-butylamine in tetrahydrofuran (THF) at 0°C, followed by intramolecular cyclization catalyzed by triethylamine to form the oxazolidinone ring.
Side Chain Introduction and Final Modification
The acetamide side chain is appended via nucleophilic acyl substitution:
-
Activation :
The hydroxyl group of the intermediate is activated using p-nitrophenyl chloroformate. -
Coupling :
Reaction with N-methylglycine in dimethylformamide (DMF) introduces the acetamide moiety. -
Deuteration Preservation :
All steps employ deuterium-compatible conditions (e.g., anhydrous solvents, inert atmosphere) to prevent H/D exchange.
Analytical Characterization and Validation
Isotopic Purity Assessment
-
Mass Spectrometry (MS) :
High-resolution MS confirms the molecular ion peak at m/z 360.48 (M+H) and quantifies deuterium incorporation (>98% D). -
Nuclear Magnetic Resonance (NMR) :
H NMR shows the absence of proton signals in the t-butyl region (δ 1.0–1.2 ppm), while H NMR detects nine equivalent deuteriums.
Chromatographic Purity
-
HPLC :
Reverse-phase HPLC (C18 column, acetonitrile/DO gradient) resolves this compound with a retention time of 12.3 minutes and ≥99.5% purity.
Challenges in Deuterated Compound Synthesis
Isotopic Dilution
Residual protons in reagents or solvents can lead to isotopic dilution. For example, using non-deuterated THF in the cyclization step reduces deuterium content by 5–10%. Mitigation strategies include:
Scalability Issues
Catalytic deuteration at high pressures (10–15 atm D) poses safety risks in large-scale production. Microreactor systems with controlled D flow and pressure are employed to enhance scalability.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Isotopic Purity |
|---|---|---|---|
| Building Block | High deuterium incorporation (>98%) | Multi-step synthesis; costly reagents | 98–99% |
| Post-Synthetic | Shorter synthesis time | Unsuitable for t-butyl deuteration | <50% |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-t-Butyl Linezolid-d9 with high isotopic purity, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves deuterium incorporation at the t-butyl position using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Purification via preparative HPLC or column chromatography is critical to remove non-deuterated byproducts. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Reproducibility hinges on strict anhydrous conditions and reaction monitoring via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for quantifying This compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard due to its sensitivity and specificity for deuterated analogs. Calibration curves should use deuterium-free Linezolid as an internal standard. For tissue samples, homogenization in deuterium-depleted solvents minimizes isotopic interference. Validation parameters (e.g., limit of detection, recovery rates) must adhere to NIH preclinical reporting guidelines .
Q. How is This compound applied in tracer studies to investigate Linezolid’s pharmacokinetics?
- Methodological Answer : The compound serves as a stable isotope-labeled internal standard in mass spectrometry to correct for matrix effects and ionization efficiency. In metabolic studies, co-administration with non-deuterated Linezolid allows precise quantification of parent drug and metabolites via isotopic ratio analysis. Protocols should specify animal models (e.g., rodent vs. primate), sampling intervals, and bioanalytical validation steps .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic stability data for This compound across different experimental models?
- Methodological Answer : Contradictions may arise from variations in cytochrome P450 enzyme activity between species or in vitro systems (e.g., liver microsomes vs. hepatocytes). To address this:
- Conduct parallel experiments using humanized liver models and cross-validate with clinical samples.
- Apply kinetic isotope effect (KIE) analysis to quantify deuterium’s impact on metabolic rates.
- Use multivariate statistical models to isolate confounding variables (e.g., protein binding, incubation conditions) .
Q. What experimental design considerations are critical when assessing deuterium’s isotopic effects on This compound’s antibacterial activity?
- Methodological Answer :
- Control Groups : Include non-deuterated Linezolid and partially deuterated analogs to differentiate isotopic effects from structural modifications.
- Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines, with attention to bacterial strain selection (e.g., Staphylococcus aureus vs. Enterococcus faecium).
- Data Interpretation : Use ANOVA to compare log-fold differences in activity, accounting for deuterium’s potential steric or electronic effects .
Q. How can researchers optimize synthetic yields of This compound while minimizing deuteration loss during purification?
- Methodological Answer :
- Reagent Selection : Use deuterated solvents (e.g., DMSO-d₆) to prevent proton exchange.
- Temperature Control : Maintain reactions below 25°C to reduce kinetic isotope scrambling.
- Purification : Employ size-exclusion chromatography to separate deuterated species by molecular weight. Yield optimization can be modeled using response surface methodology (RSM) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing deuterium incorporation efficiency in This compound?
- Methodological Answer :
- Use isotopic enrichment calculations () based on MS data.
- Apply Bayesian regression to model reaction kinetics and predict optimal deuteration conditions.
- Report confidence intervals and p-values for isotopic purity claims, adhering to NIH preclinical checklists .
Q. How should researchers validate This compound detection methods in complex matrices like plasma or tissue homogenates?
- Methodological Answer :
- Selectivity : Test for cross-reactivity with structurally similar metabolites (e.g., N-t-Butyl derivatives of Linezolid’s oxazolidinone ring).
- Precision/Accuracy : Perform intra- and inter-day replicates with spiked samples (n ≥ 6).
- Matrix Effects : Compare signal suppression/enhancement in plasma vs. buffer using post-column infusion studies .
Tables for Methodological Reference
| Parameter | Recommended Protocol | Key Considerations |
|---|---|---|
| Synthesis Purity | HRMS, -NMR | Deuterium enrichment ≥ 98% |
| LC-MS/MS Validation | Isotope dilution with internal standard | Matrix-matched calibration curves |
| Metabolic Stability Analysis | Human hepatocytes + KIE modeling | Control for enzyme induction artifacts |
| Antibacterial Activity Assay | CLSI broth microdilution | Include quality control strains (e.g., ATCC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
